molecular formula C11H14FNO2S B8561635 4-((2-fluorophenyl)sulfonyl)piperidine hydrochloride

4-((2-fluorophenyl)sulfonyl)piperidine hydrochloride

Cat. No.: B8561635
M. Wt: 243.30 g/mol
InChI Key: WHJAJYWTUZVRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-fluorophenyl)sulfonyl)piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2-fluorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-fluorophenyl)sulfonyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-fluorophenyl)sulfonyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-fluorophenyl)sulfonyl)piperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-fluorophenyl)sulfonyl)piperidine hydrochloride is not well-documented. similar compounds often act by interacting with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-fluorophenyl)sulfonyl)piperidine hydrochloride is unique due to the specific positioning of the fluorine atom and the sulfonyl group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H14FNO2S

Molecular Weight

243.30 g/mol

IUPAC Name

4-(2-fluorophenyl)sulfonylpiperidine

InChI

InChI=1S/C11H14FNO2S/c12-10-3-1-2-4-11(10)16(14,15)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2

InChI Key

WHJAJYWTUZVRSY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1S(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-((2-fluorophenyl)sulfonyl)piperidine-1-carboxylate (1.31 g, 3.82 mmol) in dioxane (12.7 mL) at room temperature was treated with 4M HCl in dioxane (9.55 ml, 38.2 mmol). The reaction mixture was allowed to stir at room temperature overnight. The reaction mixture was concentrated under reduced pressure. The resulting white solid was triturated with hexanes, filtered, collected, and lyophilized overnight to give the title compound, as its HCl salt, as a white solid (815.1 mg, 76%). ESI-MS m/z [M+H]+243.95.
Name
tert-butyl 4-((2-fluorophenyl)sulfonyl)piperidine-1-carboxylate
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.7 mL
Type
solvent
Reaction Step One
Quantity
9.55 mL
Type
solvent
Reaction Step One

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